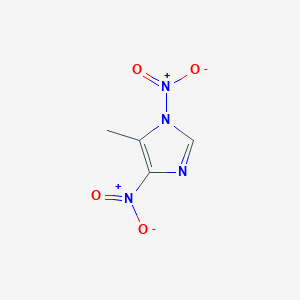

5-methyl-1,4-dinitro-1H-imidazole

Description

Foundational Significance of Nitroimidazole Heterocycles in Advanced Materials Science

Nitroimidazole heterocycles are of fundamental importance in advanced materials science due to the unique combination of properties conferred by the nitro-substituted imidazole (B134444) ring. The high nitrogen content and the presence of nitro groups contribute to a high heat of formation and a favorable oxygen balance, which are critical parameters for energetic materials. researchgate.netchemistry-chemists.com These characteristics can lead to enhanced detonation performance, such as increased velocity and pressure. researchgate.net

The versatility of the imidazole ring allows for the synthesis of a wide array of derivatives with tailored properties. By modifying the substitution pattern on the ring, researchers can fine-tune characteristics such as thermal stability, sensitivity to impact and friction, and reactivity. researchgate.net This tunability makes nitroimidazoles attractive candidates for a range of applications, from melt-castable explosives to insensitive munitions. researchgate.net Furthermore, certain nitroimidazole derivatives have demonstrated utility as reagents in specialized chemical transformations.

Contextualization of Dinitroimidazole Derivatives within Heterocyclic Chemistry

Within the broader family of heterocyclic compounds, dinitroimidazole derivatives represent a significant subclass. The presence of two nitro groups on the imidazole ring further enhances the properties that make these compounds valuable in materials science. The position of the nitro groups on the ring, as well as the presence of other substituents, can lead to a wide range of isomers with distinct properties.

For instance, dinitroimidazoles such as 1,4-dinitroimidazole (1,4-DNI) and its methylated analogs have been the subject of considerable research. researchgate.net These compounds are often synthesized through the nitration of a suitable imidazole precursor. The reactivity of these dinitroimidazoles can be influenced by the substitution pattern. For example, the presence of a methyl group can affect the compound's reactivity and nitrating efficiency.

The study of dinitroimidazole derivatives is a dynamic area of research, with ongoing efforts to synthesize new compounds and characterize their properties. These investigations are crucial for advancing our understanding of structure-property relationships in energetic materials and for developing new materials with tailored performance characteristics.

Detailed Research Findings

The chemical compound 5-methyl-1,4-dinitro-1H-imidazole is a specific isomer within the dinitroimidazole family. Research has been conducted to elucidate its synthesis and some of its chemical properties.

One documented method for the synthesis of this compound involves the nitration of 4-methyl-5-nitro-1H-imidazole. This reaction is typically carried out using a mixture of concentrated nitric acid, glacial acetic acid, and acetic anhydride (B1165640). The process is conducted at room temperature and can yield the desired product with high purity after appropriate workup and purification steps.

In addition to its synthesis, this compound has been investigated for its utility as a photochemical nitrating agent. Studies have shown that it can effectively nitrate (B79036) tyrosine residues in proteins when subjected to irradiation with UV light, suggesting a higher photochemical reactivity compared to its unsubstituted counterpart, 1,4-dinitroimidazole. This enhanced reactivity is attributed to the presence of the methyl group at the 5-position.

While the synthesis and photochemical activity of this compound have been explored, detailed experimental data on its performance as an energetic material, such as its detonation velocity and pressure, are not extensively reported in the available literature. Further research in this area would be necessary to fully characterize its potential in this capacity.

Physicochemical Properties of this compound

The following table summarizes some of the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₄ | PubChem chemistry-chemists.com |

| Molecular Weight | 172.10 g/mol | PubChem chemistry-chemists.com |

| IUPAC Name | This compound | PubChem chemistry-chemists.com |

| CAS Number | 86760-83-0 | PubChem chemistry-chemists.com |

| XLogP3 | 0.2 | PubChem chemistry-chemists.com |

| Hydrogen Bond Donor Count | 0 | PubChem chemistry-chemists.com |

| Hydrogen Bond Acceptor Count | 4 | PubChem chemistry-chemists.com |

| Rotatable Bond Count | 2 | PubChem chemistry-chemists.com |

| Exact Mass | 172.02325462 Da | PubChem chemistry-chemists.com |

| Monoisotopic Mass | 172.02325462 Da | PubChem chemistry-chemists.com |

| Topological Polar Surface Area | 109 Ų | PubChem chemistry-chemists.com |

| Heavy Atom Count | 12 | PubChem chemistry-chemists.com |

| Complexity | 208 | PubChem chemistry-chemists.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,4-dinitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJEUKQRREQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,4 Dinitro 1h Imidazole

Nitration Reactions of Imidazole (B134444) Precursors

The direct nitration of substituted imidazoles serves as a common pathway to 5-methyl-1,4-dinitro-1H-imidazole. This approach involves the introduction of nitro groups onto the imidazole ring.

One-Step Nitration of Methyl-Nitroimidazoles

A significant method for synthesizing dinitroimidazoles involves the direct, one-step nitration of a methyl-nitroimidazole precursor. arkat-usa.org Specifically, 5(4)-methyl-4(5)-nitro-1H-imidazole can be nitrated to produce this compound in high yields, reportedly exceeding 80%. arkat-usa.org This direct approach is advantageous due to its efficiency.

Another one-step synthesis has been optimized for a related compound, 1-methyl-4,5-dinitro-1H-imidazole, starting from N-methylimidazole. sci-hub.box This process utilizes a nitrating mixture of oleum (B3057394) (containing 50% SO3) and 98% nitric acid. sci-hub.box While this synthesis focuses on a different isomer, the principles of direct nitration in a single step are clearly demonstrated.

Influence of Nitrating Agent and Reaction Medium on Yield and Regioselectivity

The choice of nitrating agent and the reaction medium profoundly impacts the yield and regioselectivity of the synthesis of dinitroimidazoles.

For the synthesis of 1,4-dinitro-1H-imidazoles, mixtures of nitric acid and acetic anhydride (B1165640) are often employed. arkat-usa.org However, it is noted that the direct nitration of imidazole itself with acidic reagents can be challenging due to the ease of protonation at the nitrogen atoms. arkat-usa.org

In an optimized synthesis of 1-methyl-4,5-dinitro-1H-imidazole, a nitrating mixture of oleum and fuming nitric acid was used. sci-hub.box The study systematically investigated the effects of various parameters on the reaction outcome.

Key Findings from Optimized Synthesis of 1-methyl-4,5-dinitro-1H-imidazole:

| Parameter | Optimal Condition | Result |

| Nitrating Mixture | Oleum (50% SO3) and 98% Nitric Acid (1:1 volume ratio) | High purity product |

| Reaction Temperature | 110°C | Maximum purity (96.3%) and yield (79%) |

| Reaction Duration | 2.5 hours | Synthesis essentially complete |

This data is for the synthesis of the isomeric 1-methyl-4,5-dinitro-1H-imidazole, but illustrates the significant influence of reaction parameters. sci-hub.box

The study on the synthesis of this compound from 5(4)-methyl-4(5)-nitro-1H-imidazole also highlights the effectiveness of a specific nitration approach to achieve high yields. arkat-usa.org

Regioselective Synthesis Strategies

Achieving the desired regiochemistry is a critical aspect of synthesizing substituted imidazoles. For this compound, the goal is to introduce the nitro groups at the 1 and 4 positions of the 5-methylimidazole core.

The synthesis of this compound has been successfully achieved in a regioselective manner starting from 5(4)-methyl-4(5)-nitro-1H-imidazole. arkat-usa.org This suggests that the existing methyl and nitro groups on the precursor direct the incoming nitro group to the desired positions.

While not directly about the target compound, other research on the alkylation of nitroimidazoles demonstrates the sensitivity of regioselectivity to the position of the nitro group and the reaction conditions. For instance, in the alkylation of 4-nitroimidazole, the N-1 position is favored. This underscores the importance of the substitution pattern on the starting material in directing subsequent reactions.

Isolation and Purification Techniques for High Purity Target Compound

Obtaining a high-purity final product is essential. Common techniques for the isolation and purification of nitroimidazoles include extraction and chromatography.

In the synthesis of the related 1-methyl-4,5-dinitro-1H-imidazole, the reaction mixture was cooled and then extracted with dichloromethane (B109758) (CH2Cl2). sci-hub.box The organic extract was subsequently evaporated under reduced pressure, and the resulting residue was dried to yield the product. sci-hub.box The purity of the final compound was confirmed by High-Performance Liquid Chromatography (HPLC) to be 96.3%. sci-hub.box

For other nitroimidazole derivatives, purification by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) has been described. The specific ratio of the solvent system can be adjusted to achieve effective separation. After chromatographic purification, the solvent is typically removed by evaporation in vacuo.

The selection of appropriate isolation and purification techniques is crucial for removing by-products, such as isomers like 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252), which can form during the nitration process. sci-hub.box

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Addition and Rearrangement Processes

The presence of two nitro groups on the imidazole (B134444) ring renders the system electron-deficient and susceptible to nucleophilic attack. The outcomes of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, leading to diverse products through mechanisms such as ANRORC and cine-substitution.

The ANRORC mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds. researchgate.net In the context of dinitroimidazoles, including 5-methyl-1,4-dinitro-1H-imidazole, this mechanism has been observed, particularly in reactions with amine nucleophiles. ceinbio.edu.uyresearchgate.net For instance, the reaction of 1,4-dinitroimidazoles with lysine (B10760008) residues in organic solvents, in the presence of a base, proceeds through a ring-opening and ring-closing cascade. ceinbio.edu.uyresearchgate.net

Mechanistic studies involving aniline (B41778) and various dinitroimidazole derivatives, such as this compound, have elucidated the favorability of this pathway. nih.govresearchgate.net The process is initiated by the addition of the nucleophile, followed by cleavage of the imidazole ring to form an open-chain intermediate. Subsequent cyclization and elimination of a nitramide (B1216842) group lead to the final substituted product. ceinbio.edu.uy Theoretical studies have indicated that the 5-exo-trig cyclization step is the rate-determining step in this transformation. nih.gov

The regioselectivity of nucleophilic attack on the dinitroimidazole ring is a critical aspect of its reactivity. Computational and experimental studies have consistently shown that the initial attack by amine nucleophiles preferentially occurs at the C5 position of the 1,4-dinitroimidazole scaffold. ceinbio.edu.uynih.govresearchgate.net

Interestingly, the nature of the nucleophile can alter the reaction pathway. While amines in organic solvents tend to induce the ANRORC mechanism, reactions with cysteine under neutral aqueous conditions follow a different course. ceinbio.edu.uyresearchgate.net In this scenario, a cine-substitution occurs, where the cysteine thiol adds to the C5 position, followed by the elimination of the N1-nitro group, resulting in a 5-thio-substituted 4-nitroimidazole. d-nb.info This highlights the bifunctional nature of 1,4-dinitroimidazoles, capable of engaging in distinct reactivity pathways based on the reaction environment. d-nb.inforesearchgate.netnih.gov

Table 1: Regioselectivity of Nucleophilic Attack on 1,4-Dinitroimidazoles

| Nucleophile | Solvent/Conditions | Position of Attack | Mechanism |

|---|---|---|---|

| Amines (e.g., Aniline, Lysine) | Organic, with base | C5 | ANRORC ceinbio.edu.uyresearchgate.netnih.gov |

| Thiols (e.g., Cysteine) | Aqueous, neutral pH | C5 | Cine-substitution researchgate.netd-nb.info |

Photochemical Transformations

This compound exhibits significant photochemical reactivity, a property that has been harnessed for specific chemical transformations, most notably the nitration of organic substrates.

This compound (DNI) has been identified as an effective photochemical agent for the nitration of tyrosine residues in proteins. nih.gov Upon irradiation with light, typically at 390 nm, DNI can efficiently convert tyrosine to 3-nitrotyrosine (B3424624) in peptides and proteins with high chemoselectivity under neutral aqueous conditions. researchgate.netenamine.net This light-controlled method offers a milder alternative to traditional nitrating agents that often require harsh acidic conditions. enamine.net Spectral analysis has shown that DNI has absorption maxima at 228 nm and 290 nm, with the highest nitration yields achieved upon irradiation at 290 nm. nih.gov The reaction is compatible with various protecting groups, making it a valuable tool in peptide modification. enamine.net

The photochemical activity of this compound is rooted in the formation of radical species upon irradiation. nih.gov Electron paramagnetic resonance (EPR) and mass spectrometry spin trapping analyses have confirmed that irradiation of DNI leads to the homolytic cleavage of the N-N bond between the imidazole ring and the nitro group at the N1 position. nih.gov This homolysis generates nitrogen dioxide radicals (•NO2), which are the key species responsible for the subsequent nitration of substrates like tyrosine. nih.govenamine.net The generation of these highly reactive intermediates underpins the utility of DNI in photochemically controlled protein modification. nih.gov

Table 2: Photochemical Properties of this compound (DNI)

| Property | Value/Observation | Reference(s) |

|---|---|---|

| Excitation Wavelength for Nitration | 290 nm, 390 nm, UVA (315-400 nm) | nih.gov |

| Primary Reactive Species Generated | Nitrogen Dioxide Radical (•NO₂) | nih.govenamine.net |

| Mechanism of Radical Formation | Homolysis of the N-N bond | nih.gov |

| Key Application | Photochemical nitration of protein tyrosine residues | nih.govresearchgate.net |

Thermal Rearrangement Pathways of Dinitroimidazoles

The thermal stability and rearrangement of dinitroimidazoles are important for understanding their behavior under elevated temperatures. Studies on 1,4-dinitroimidazoles have shown that upon heating in solution (100-140°C), they can undergo rearrangement to form C-nitro isomers, along with some denitration products. researchgate.net For example, 1,4-dinitroimidazole and 2-methyl-1,4-dinitroimidazole have been observed to rearrange under these conditions. researchgate.net

However, the thermal behavior of this compound appears to be more complex. In the same study, it was reported that 5(4)-methyl-1,4(5)-dinitroimidazole did not yield any identifiable products upon heating, suggesting that its thermal rearrangement pathway may be disfavored or that it leads to decomposition into multiple unidentifiable fragments. researchgate.net In contrast, the isomeric 1-methyl-4,5-dinitroimidazole (B100128) has been shown to possess good thermal stability, with decomposition initiating at approximately 250°C. researchgate.net

Crystallographic and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 5-Methyl-1,4-dinitro-1H-imidazole and Related Compounds

In related dinitroimidazole compounds, the central imidazole (B134444) ring generally maintains a high degree of planarity. For instance, in the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole, the imidazole ring is essentially planar. nih.gov This planarity is a common feature of aromatic heterocyclic systems. Similarly, in 4,5-dinitro-1H-imidazole, the imidazole ring is also planar, with the exception of the oxygen atoms of the nitro groups. researchgate.net This structural rigidity of the imidazole core is a defining characteristic of this family of compounds.

The orientation of the nitro groups relative to the imidazole ring is a critical factor influencing the electronic properties and intermolecular interactions of the molecule. In 1-methyl-4,5-dinitro-1H-imidazole, the two nitro groups are twisted with respect to the imidazole plane. nih.gov The dihedral angles, which measure this twist, are reported to be 24.2(3)° and 33.4(4)°. nih.gov This non-planar arrangement is a result of steric hindrance between the nitro groups and the adjacent methyl group and imidazole ring atoms.

For 4,5-dinitro-1H-imidazole, which has two independent molecules in its asymmetric unit, the nitro groups are also rotated out of the imidazole plane. The torsion angles for one molecule are -174.29(9)° and 163.63(7)°, and for the second molecule, they are 156.95(8)° and 163.63(7)°. researchgate.net These values indicate significant twisting of the nitro groups.

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, which play a significant role in determining the physical properties of the material, such as density and sensitivity.

In the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole, the molecular packing is stabilized by non-classical intermolecular C-H...O hydrogen bonds. nih.gov These interactions occur between a hydrogen atom of the imidazole ring and an oxygen atom of a nitro group on an adjacent molecule, as well as between hydrogen atoms of the methyl group and an oxygen atom of a nitro group. nih.gov These C-H...O interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

The following table summarizes the key crystallographic data for 1-methyl-4,5-dinitro-1H-imidazole.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β ( °) | V (ų) |

| 1-methyl-4,5-dinitro-1H-imidazole nih.gov | C₄H₄N₄O₄ | Orthorhombic | P2₁2₁2₁ | 8.412(2) | 12.646(3) | 6.563(1) | 90 | 698.2(3) |

| 4,5-dinitro-1H-imidazole researchgate.net | C₃H₂N₄O₄ | Monoclinic | P2₁/n | 11.4797(9) | 8.8205(7) | 11.802(1) | 107.827(1) | 1137.65(16) |

The interplay of intermolecular forces leads to the formation of specific supramolecular assemblies and crystal packing patterns. In 4,5-dinitro-1H-imidazole, intermolecular N-H...N hydrogen bonds between the imidazole N-H donor and a nitrogen atom of the imidazole ring of a neighboring molecule are the dominant interactions. researchgate.net These hydrogen bonds link the molecules into layered structures. researchgate.net

For 1-methyl-4,5-dinitro-1H-imidazole, the combination of C-H...O hydrogen bonds results in a three-dimensional network structure, contributing to its crystal packing. nih.gov The specific arrangement of molecules in the solid state is a critical determinant of the density and energetic performance of such materials.

Computational Chemistry and Theoretical Characterization

Electronic Structure Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are pivotal in mapping the electronic landscape of 5-methyl-1,4-dinitro-1H-imidazole. These computational techniques allow for a detailed description of how electrons are distributed within the molecule, which is fundamental to its reactivity.

Density Functional Theory (DFT) has been a primary tool for investigating the properties of this compound. Specifically, the M06-2X functional with a 6-31+G(d,p) basis set has been employed to study its reactivity, for instance in the context of its reaction mechanism with aniline (B41778). researchgate.net DFT methods are widely used for nitro-substituted imidazoles to evaluate their structure, stability, and electronic properties. sci-hub.se Such computational studies are crucial for understanding reaction pathways, like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where this compound has been used as a model. researchgate.netresearchgate.net

Ab initio methods, such as MP2, have also been utilized alongside DFT to evaluate the properties of related imidazole (B134444) derivatives, providing a high level of theory to confirm trends in basicity and affinity for cations. sci-hub.se These methods, which are based on first principles without empirical parameters, offer a rigorous approach to calculating molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. For this compound, analysis shows that the LUMO is crucial for rationalizing its behavior in nucleophilic reactions. researchgate.netresearchgate.net

A study of its reaction with aniline revealed that the initial amine attack occurs at the C(5)-C(4) bond of the imidazole ring. researchgate.net The distribution of the LUMO across the molecule indicates the sites most susceptible to nucleophilic attack. Visual analysis of the LUMO for this compound shows significant coefficients on the ring carbons, which helps explain its reactivity patterns. researchgate.netresearchgate.net This analysis is a powerful tool for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Energetics and Thermodynamic Stability Predictions

Computational chemistry provides essential data on the energy content and stability of this compound. These parameters are vital for assessing its performance and safety as an energetic material.

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, and it is a critical indicator of a molecule's thermal stability. For many energetic nitro compounds, the weakest bond determines the initial step in decomposition. While specific BDE values for this compound were not found in the searched literature, studies on related dinitropyrimidine derivatives suggest that the N–NO2 bond is often the initial site of thermal decomposition, implying it has a lower BDE than the C–NO2 bonds. This is a common characteristic among many N-nitro energetic materials.

Table 1: General BDE Trends in Related Nitro-Heterocycles

| Bond Type | Relative Stability | Implication for Decomposition |

|---|---|---|

| N-NO₂ | Generally lower BDE | Often the trigger bond for thermal decomposition. |

The heat of formation (HOF) is a fundamental thermodynamic property used to calculate the energy output of a chemical reaction, such as detonation. Computational methods, particularly DFT, are frequently used to predict HOF for new energetic materials. For instance, calculations for various 1,3-dinitrohexahydropyrimidine derivatives show that the introduction of electron-withdrawing groups like –NO2 tends to improve their heats of formation. Although a specific calculated HOF for this compound was not located in the searched results, it is known to be an energetic material, which implies a high positive heat of formation.

Proton affinity (PA) and methyl cation affinity (MCA) are measures of a molecule's gas-phase basicity and nucleophilicity, respectively. Computational studies on a series of substituted imidazoles using DFT (B3LYP) and MP2 methods have established clear trends. sci-hub.se

The presence of electron-donating groups, such as alkyl groups, at position 1 of the imidazole ring enhances both proton and methyl cation affinity. sci-hub.se Conversely, strongly electron-withdrawing nitro groups significantly lower these affinities. sci-hub.se The decrease in affinity correlates with the number of nitro groups present. sci-hub.se Therefore, this compound, with one methyl group and two nitro groups, would be expected to have a significantly lower basicity and nucleophilicity compared to unsubstituted or simply alkyl-substituted imidazoles.

Table 2: Influence of Substituents on Affinities of Imidazole Derivatives

| Substituent Type | Effect on Proton Affinity | Effect on Methyl Cation Affinity | Rationale |

|---|---|---|---|

| Alkyl Groups | Increases | Increases | Weakly electron-donating, enhancing basicity. sci-hub.se |

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Mapping

The study of potential energy surfaces is critical for understanding the complex reaction pathways of molecules like nitroimidazoles. Theoretical explorations for related compounds map out the energetic landscape, identifying the most favorable decomposition routes.

In the decomposition of nitro-based energetic materials, transition states represent the high-energy configurations that must be surmounted for a reaction to proceed, while intermediates are relatively more stable species formed between reaction steps. acs.orgcolostate.eduresearchgate.netmdpi.comuni.lu For nitroimidazoles, computational studies have identified several key pathways involving distinct transition states and intermediates.

Upon electronic excitation, the decomposition mechanism is predicted to involve conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative relaxation back to the ground electronic state. colostate.edunih.gov For related nitroimidazoles, potential energy surface calculations show that electronically excited molecules can relax through these conical intersections and subsequently undergo decomposition on the ground state surface. colostate.edunih.gov

The primary thermal decomposition pathways on the ground state potential energy surface involve the cleavage of the nitro groups. colostate.edu For the parent compound 1,4-dinitroimidazole, the homolysis of the N-NO2 bond is identified as a dominant decomposition channel. colostate.edu This contrasts with many other multinitroimidazoles where C-NO2 cleavage and nitro-nitrite isomerization are more competitive. colostate.edu The process involves passing through a transition state corresponding to the elongation and eventual breaking of the N-NO2 bond to form two radical intermediates.

Computational studies on 1,4-dinitroimidazole have explored the competition between different initial decomposition steps on the ground electronic state. colostate.edu The three most critical channels investigated are:

N-NO2 bond homolysis: The direct cleavage of the bond between the imidazole ring nitrogen and the nitro group.

C-NO2 bond homolysis: The cleavage of the bond between the imidazole ring carbon and the nitro group.

Nitro-nitrite isomerization: An intramolecular rearrangement where a nitro group (-NO2) converts to a nitrite (B80452) group (-ONO), which is often followed by the elimination of nitric oxide (NO). colostate.edunih.gov

Theoretical calculations show that for 1,4-dinitroimidazole, the N-NO2 homolysis is the most favorable thermal dissociation channel on the ground state, having a lower energy barrier compared to other pathways. colostate.edu This is a significant finding, as for most other multinitroimidazoles studied, there is a competition between C-NO2 elimination and the nitro-nitrite isomerization pathway. colostate.edu The preference for N-NO2 cleavage in 1,4-dinitroimidazole is similar to the behavior observed in well-known energetic materials like RDX and HMX. colostate.edu

The energy barriers for these competing initial decomposition steps in 1,4-dinitroimidazole have been calculated using density functional theory, providing a quantitative basis for understanding its reactivity.

Interactive Table: Calculated Energy Barriers for Initial Decomposition Pathways of 1,4-dinitroimidazole

This table presents the calculated energy barriers for the primary competing decomposition channels of 1,4-dinitroimidazole, the parent compound of this compound. This data is derived from theoretical studies and indicates the energetic favorability of each pathway. colostate.edu

| Decomposition Pathway | Bond Type | Energy Barrier (kcal/mol) |

| N-NO₂ Homolysis | N-NO₂ | 50.8 |

| C-NO₂ Homolysis | C-NO₂ | 63.8 |

| Nitro-Nitrite Isomerization | C-NO₂ → C-ONO | 60.1 |

Thermal Decomposition Pathways and Kinetic Analysis

Experimental Investigations of Solid-Phase Thermal Decomposition

Experimental techniques are fundamental to characterizing the solid-phase thermal decomposition of energetic materials, providing data on thermal stability, decomposition temperatures, and the nature of evolved products.

While specific TGA/DSC studies for 5-methyl-1,4-dinitro-1H-imidazole are not widely reported, data from analogous compounds offer a comparative perspective. For the parent compound, 1,4-dinitroimidazole, differential scanning calorimetry has indicated a complex decomposition process with two broad exothermic signals observed between 55-250 °C and 274-350 °C. arkat-usa.org In an accelerating rate calorimetry test, 1,4-dinitroimidazole exploded violently, highlighting the significant energy release upon decomposition. arkat-usa.org

For the isomeric compound, 1-methyl-4,5-dinitroimidazole (B100128) (MDNI), DSC studies show a distinct endothermic peak corresponding to its melting point at approximately 75-78°C. researchgate.netresearchgate.net Its decomposition begins at around 250°C, with a primary exothermic decomposition peak occurring at 278.5°C, which suggests good thermal stability. researchgate.netresearchgate.net

Interestingly, one study noted that while other isomers like 1,4-dinitroimidazole and 2-methyl-1,4-dinitroimidazole rearrange to form C-nitro isomers when heated, 5-methyl-1,4-dinitroimidazole did not yield identifiable products under similar conditions, suggesting a potentially different or more complex decomposition pathway. researchgate.net

Specific studies utilizing STMBMS for this compound have not been identified in the reviewed literature. However, this technique is designed to provide real-time identification of gaseous species evolved during thermolysis. Based on the mechanistic pathways discussed below, STMBMS would be expected to detect primary volatile products such as nitrogen dioxide (NO₂) and nitric oxide (NO).

Mechanistic Models of Decomposition Reactions

Theoretical and experimental studies on nitroimidazole-based energetic materials have elucidated the likely initial steps and subsequent reactions involved in their thermal decomposition.

The thermal decomposition of multinitroimidazoles is generally understood to initiate via one of two primary, competing pathways. colostate.edu This contrasts with other energetic materials like HMX or RDX where a single pathway is often dominant. colostate.edu

The first pathway is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. This reaction involves the breaking of the bond connecting the nitro group to the imidazole (B134444) ring, releasing a nitrogen dioxide (NO₂) radical.

The second competing pathway is a nitro-nitrite isomerization (O-N-O → O-N=O). colostate.edu In this intramolecular rearrangement, a nitro group is transformed into a nitrite (B80452) group, which is then followed by the elimination of a nitric oxide (NO) molecule. colostate.edu For most multinitroimidazoles, these two reaction channels—C-NO₂ homolysis and the nitro-nitrite isomerization—have comparable energy barriers and are therefore expected to compete with each other during thermal decomposition. colostate.edu The exception is the parent compound 1,4-dinitroimidazole, where the cleavage of the nitrogen-nitro (N-NO₂) bond is the dominant initial step. colostate.edu

The primary gaseous products from the initial decomposition of dinitroimidazoles are directly linked to the competing initiation steps. The C-NO₂ cleavage pathway yields nitrogen dioxide (NO₂), while the nitro-nitrite rearrangement pathway produces nitric oxide (NO). colostate.edu Experimental studies on several nitroimidazole energetic molecules have confirmed that the NO molecule is a major decomposition product. colostate.edu These initial radical species (NO and NO₂) are highly reactive and can participate in a cascade of secondary reactions, leading to the formation of other gaseous products such as N₂O, CO, CO₂, and H₂O, as well as a solid residue.

Kinetic Parameters and Activation Energy Determination

The activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required to initiate a chemical reaction. For energetic materials, a higher activation energy generally corresponds to greater thermal stability. While specific kinetic parameters for this compound are not available in the literature reviewed, values for related compounds provide context.

Table 1: Activation Energy for Thermal Decomposition of Selected Nitroimidazoles

| Compound Name | Method | Activation Energy (Ea) |

|---|---|---|

| This compound | Not Reported | Not Reported |

| 1-methyl-4,5-dinitro-1H-imidazole | Not Reported | 92.80 - 96.43 kJ/mol |

| 1,4-dinitroimidazole | Not Reported | Not Reported |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₄H₄N₄O₄ |

| 1-methyl-4,5-dinitro-1H-imidazole | C₄H₄N₄O₄ |

| 1,4-dinitroimidazole | C₃H₂N₄O₄ |

| 2-methyl-1,4-dinitroimidazole | C₄H₄N₄O₄ |

| Nitrogen dioxide | NO₂ |

| Nitric oxide | NO |

| Nitrous oxide | N₂O |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Water | H₂O |

| HMX (Octogen) | C₄H₈N₈O₈ |

Isoconversional Methods for Activation Energy Evaluation

Isoconversional methods, also known as model-free methods, are widely employed to determine the activation energy (Ea) of thermal decomposition without assuming a specific reaction model. For 1-methyl-4,5-dinitroimidazole, studies have utilized methods like the Kissinger and Ozawa-Flynn-Wall (OFW) methods to analyze data from non-isothermal DSC experiments conducted at various heating rates. nih.gov

The Kissinger method relates the peak temperature of the decomposition exotherm to the heating rate, while the OFW method correlates temperature with the degree of conversion. Research has shown that the apparent activation energy for the thermal decomposition of 1-methyl-4,5-dinitroimidazole can be reliably calculated using these approaches. In one such study, the apparent activation energy was determined to be 92.80 kJ/mol using the Kissinger method and 96.43 kJ/mol via the Ozawa method. nih.gov These values provide critical insight into the energy barrier for the initiation of the decomposition reaction.

Table 1: Activation Energy of 1-methyl-4,5-dinitroimidazole using Isoconversional Methods

| Method | Apparent Activation Energy (Ea) |

|---|---|

| Kissinger Method | 92.80 kJ/mol nih.gov |

| Ozawa Method | 96.43 kJ/mol nih.gov |

This interactive table summarizes the activation energy values obtained for 1-methyl-4,5-dinitroimidazole through different isoconversional kinetic models.

Influence of Heating Rate and Environmental Factors on Decomposition Kinetics

The rate at which an energetic material is heated has a significant impact on its decomposition kinetics. For 1-methyl-4,5-dinitroimidazole, DSC and TG-DSC analyses have been performed at multiple linear heating rates, such as 2.0, 5.0, 10.0, and 15.0 K/min, to observe this effect. nih.gov

Experimental data consistently show that as the heating rate increases, the exothermic decomposition peak temperature shifts to higher values. nih.gov This phenomenon is a well-understood characteristic of non-isothermal kinetics and is attributed to the thermal lag between the sample and the instrument's sensor at faster heating rates. For instance, at a heating rate of 10°C·min–1, the main exothermic decomposition peak for 1-methyl-4,5-dinitroimidazole is observed at approximately 278.5°C.

The kinetic parameters derived from these experiments, including the pre-exponential factor and the activation energy, are crucial for predicting the thermal stability and shelf-life of the material under various temperature conditions. The critical temperature of thermal explosion, a key safety parameter, has also been calculated from this data, with one study reporting a value of 505.85 K for 1-methyl-4,5-dinitroimidazole. nih.gov

Table 2: Effect of Heating Rate on Decomposition Peak Temperature of 1-methyl-4,5-dinitroimidazole

| Heating Rate (K/min) | Peak Exothermic Temperature (°C) |

|---|---|

| 2.0 | Data not specified in available results |

| 5.0 | Data not specified in available results |

| 10.0 | 278.5 |

| 15.0 | Data not specified in available results |

This interactive table illustrates how the decomposition temperature of 1-methyl-4,5-dinitroimidazole changes with varying heating rates, based on available research. Specific peak temperatures for all rates were not detailed in the reviewed sources.

Environmental factors, such as the surrounding atmosphere (e.g., inert nitrogen), also play a role in the decomposition process, although detailed studies on this aspect for this specific compound are less common in the available literature. The standard practice is to conduct these analyses under a controlled inert atmosphere, like nitrogen, to prevent oxidative side reactions that could interfere with the intrinsic decomposition kinetics.

Applications in High Energy Density Materials Hedm

The utility of 5-methyl-1,4-dinitro-1H-imidazole as an energetic material is primarily explored through its incorporation into advanced formulations. These strategies aim to enhance performance characteristics such as detonation velocity and pressure, while also potentially improving safety aspects like sensitivity to impact and friction.

Formulation Strategies for Energetic Materials

A key strategy in developing next-generation explosives is the formulation of co-crystals, which involve combining two or more different explosive molecules into a single, uniform crystalline structure. This approach can yield materials with properties superior to the individual components.

While specific studies on the co-crystallization of this compound with the powerful explosive hexanitrohexaazaisowurtzitane (B163516) (CL-20) are not extensively documented in available literature, research on a structurally similar isomer, 1-methyl-4,5-dinitroimidazole (B100128) (4,5-MDNI), provides significant insights.

Recent studies have demonstrated the successful formation of energetic-energetic co-crystals of CL-20 and 4,5-MDNI in different molar ratios, such as 1:1 and 1:3. nih.gov The formation of these co-crystals is driven by intermolecular interactions, including hydrogen bonding and NO2-π interactions, which stabilize the crystal lattice. nih.gov

The detonation performance of these co-crystals is noteworthy. For instance, the 1:3 co-crystal of CL-20 and 4,5-MDNI exhibits a detonation velocity of 8604 m/s and a detonation pressure of 34.45 GPa. nih.gov This performance surpasses that of some recently developed insensitive explosives. nih.gov Furthermore, the 1:3 co-crystal was found to be less sensitive than its 1:1 counterpart, highlighting the potential to tune the safety and performance characteristics of the resulting material by adjusting the stoichiometric ratio of the components. nih.gov

It is important to note, however, that compatibility studies on 1-methyl-4,5-dinitro-1H-imidazole have indicated that it is largely incompatible with RDX and CL-20, which could present challenges for co-crystallization. nih.gov

Impact of Substitution Patterns on Detonation Performance Characteristics

The arrangement of substituent groups on the imidazole (B134444) ring significantly influences the detonation performance of polynitroimidazoles. Theoretical studies on a series of nitro-imidazole derivatives, where hydrogen atoms are systematically replaced by nitro groups, reveal clear trends. nih.govresearchgate.net

Generally, increasing the number of nitro groups leads to an increase in detonation velocity (D) and detonation pressure (P). nih.gov This is attributed to the enhanced oxygen balance and the energetic nature of the C-NO2 and N-NO2 bonds. The position of the nitro group is also critical; nitration at the 1-position can affect the thermal stability of the molecule. nih.govresearchgate.net

The presence and position of a methyl group, as in this compound, also plays a crucial role. While specific experimental detonation data for this compound is scarce, we can infer its performance by comparing it to its isomers and other related compounds. For example, the theoretically predicted detonation velocity for 1-methyl-2,4,5-trinitroimidazole (B8335940) is 8.8 km/s, which is higher than that of other methyl-nitroimidazole derivatives studied. sci-hub.se A computational study on various nitroimidazole derivatives highlighted that a methyl group at the C2 position, along with the position and inductive effect of the nitro groups, causes significant changes in physicochemical features and chemical reactivity. rsc.org

The following table, based on theoretical calculations from a study on nitro-imidazole derivatives, illustrates the impact of nitro group substitution on detonation properties. nih.govresearchgate.net

| Compound | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| 2,4,5-trinitro-1H-imidazole | 8.98 | 36.70 |

Note: This data is from a theoretical study and serves to illustrate the performance of a highly nitrated imidazole for comparative purposes.

Structure-Performance Relationships in Polynitroimidazoles

The relationship between the molecular structure of polynitroimidazoles and their performance as energetic materials is a key area of research. nih.govresearchgate.net The high nitrogen content of the imidazole ring contributes to a higher heat of formation and density, both of which are desirable for high-performance explosives. nih.govresearchgate.net The introduction of nitro groups further enhances these properties.

The stability of polynitroimidazoles is largely determined by the bond dissociation energies of the C-NO2 and N-NO2 bonds. The "trigger bond" in the decomposition process is typically the weakest of these bonds. researchgate.net Studies have shown that the thermal stability of nitro-imidazole derivatives is influenced by whether a nitro group is attached to the 1-position and by the steric hindrance between adjacent nitro groups. nih.govresearchgate.net

The arrangement of molecules in the crystal lattice also plays a significant role in determining the density and sensitivity of the energetic material. Strong intermolecular interactions, such as hydrogen bonding, can increase the density and improve the stability of the crystal structure, often leading to reduced sensitivity. nih.gov In the case of the CL-20/4,5-MDNI co-crystal, the formation of hydrogen bonds and NO2-π stacking interactions are crucial in stabilizing the co-crystal structure. nih.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-methyl-1,4-dinitro-1H-imidazole, ¹H NMR and ¹³C NMR are crucial for verifying the arrangement of atoms and the chemical environment of the imidazole (B134444) ring and its substituents.

The ¹H NMR spectrum, recorded in DMSO-d6, shows two key signals that correspond to the protons in the molecule. sci-hub.box The ¹³C NMR spectrum provides evidence for all four carbon atoms present in the structure, confirming the dinitro-substituted imidazole framework. sci-hub.box

The following tables present the detailed ¹H and ¹³C NMR data for the isomeric compound, 1-methyl-4,5-dinitro-1H-imidazole. sci-hub.box

Interactive Data Table: ¹H NMR Spectral Data for 1-methyl-4,5-dinitro-1H-imidazole

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 7.97 | Singlet | CH (imidazole ring) |

| 2 | 4.13 | Singlet | CH₃ (methyl group) |

Interactive Data Table: ¹³C NMR Spectral Data for 1-methyl-4,5-dinitro-1H-imidazole

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 136.1 |

| C-4 | 139.8 |

| C-5 | 133.6 |

| CH₃ | 38.1 |

These spectral assignments are consistent with the structure of a methyl-dinitro-imidazole system, where the electron-withdrawing nitro groups significantly influence the chemical shifts of the ring protons and carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a nitro-imidazole compound is characterized by distinct absorption bands corresponding to the vibrations of its key components: the imidazole ring, the methyl group, and the nitro groups. For the related compound 1-methyl-4,5-dinitro-1H-imidazole , the IR spectrum (KBr pellet) displays characteristic peaks that confirm its structure. sci-hub.box

The key vibrational frequencies are:

C-H stretch (aromatic): A peak observed at 3131 cm⁻¹ is indicative of the C-H stretching vibration of the imidazole ring. sci-hub.box

C-H stretch (aliphatic): Vibrations corresponding to the methyl group are seen at 2903 cm⁻¹ and 1464 cm⁻¹. sci-hub.box

N-O stretch (nitro group): The strong absorption band at 1556 cm⁻¹ is characteristic of the asymmetric stretching vibration of the NO₂ groups. sci-hub.box This is a defining feature for nitro compounds.

C=C stretch: A peak at 1528 cm⁻¹ can be attributed to the carbon-carbon double bond stretching within the imidazole ring. sci-hub.box

C-N stretch: The absorption at 1161 cm⁻¹ corresponds to the C-N bond stretching vibration. sci-hub.box

Interactive Data Table: Key IR Absorption Bands for 1-methyl-4,5-dinitro-1H-imidazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3131 | C-H Stretch | Imidazole Ring |

| 2903 | C-H Stretch | Methyl Group |

| 1556 | Asymmetric N-O Stretch | Nitro Group |

| 1528 | C=C Stretch | Imidazole Ring |

| 1464 | C-H Bend/Stretch | Methyl Group |

| 1161 | C-N Stretch | Imidazole Ring |

This data provides a clear vibrational fingerprint, confirming the presence of all expected functional groups.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool used for real-time monitoring of chemical reactions. youtube.comazom.com This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. azom.comwikipedia.org

In the synthesis of energetic materials like nitroimidazoles, in situ FTIR can be particularly valuable. The nitration of an imidazole precursor involves the introduction of nitro groups, a process that can be followed by monitoring the appearance and increase of the characteristic NO₂ absorption bands in the mid-IR region (typically ~1500-1600 cm⁻¹ and ~1300-1400 cm⁻¹). nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can continuously collect IR spectra. youtube.comazom.com

This real-time data stream provides critical insights into reaction kinetics, helps identify the formation of transient intermediates, and ensures the reaction proceeds to completion. Such monitoring is crucial for optimizing reaction conditions (e.g., temperature, reagent addition rate) and enhancing the safety and efficiency of synthesizing energetic compounds. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that confirms its molecular structure. While detailed experimental fragmentation studies for this specific isomer are scarce, predicted data and studies on closely related nitroimidazoles reveal the expected fragmentation behavior. researchgate.net

Upon ionization, nitroaromatic compounds typically undergo characteristic fragmentation pathways, including the loss of nitro groups (NO₂) and other small neutral molecules. The mass spectra of methylnitroimidazoles generally show strong molecular ions. researchgate.net

Predicted collision cross-section (CCS) data for various adducts of this compound provides information about its gas-phase ion structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 173.03053 |

| [M+Na]⁺ | 195.01247 |

| [M-H]⁻ | 171.01597 |

| [M]⁺ | 172.02270 |

| [M]⁻ | 172.02380 |

The primary fragmentation pathways for nitroimidazoles often involve the cleavage of the C-NO₂ and N-NO₂ bonds. Common fragmentation patterns include the loss of:

NO₂ (46 Da)

NO (30 Da)

O (16 Da) from the nitro group, followed by further rearrangements.

The analysis of these fragmentation pathways is crucial for the structural identification of unknown nitroimidazole derivatives and for understanding their stability under ionization conditions.

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic methods. While specific experimental data for this compound is not extensively published, data from its isomer, 1-methyl-4,5-dinitro-1H-imidazole, offers valuable comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon and proton framework of the molecule. For the related compound, 1-methyl-4,5-dinitroimidazole (B100128), the following spectral data has been reported sci-hub.box:

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.97 | singlet | CH (imidazole ring) | |

| 4.13 | singlet | CH₃ |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment |

| 139.8 | C-4 | |

| 136.1 | C-2 | |

| 133.6 | C-5 | |

| 38.1 | CH₃ |

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for 1-methyl-4,5-dinitroimidazole highlight the key structural features sci-hub.box:

| IR Spectroscopy | Wavenumber (ν, cm⁻¹) | Assignment |

| 3131 | C-H stretch (imidazole ring) | |

| 2903, 1464 | C-H stretch (methyl group) | |

| 1556 | NO₂ stretch | |

| 1528 | C=C stretch (imidazole ring) | |

| 1161 | C-N stretch |

Identification of Reaction Intermediates and Products

The reactivity of this compound has been explored in several contexts, revealing key intermediates and final products.

Reaction with Nucleophiles: The reaction of 1,4-dinitroimidazoles, including the 5-methyl derivative, with nucleophiles such as aniline (B41778) has been studied. These reactions are proposed to proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC)-like mechanism. The initial step involves the nucleophilic attack of aniline on the C5 or C2 position of the imidazole ring. This leads to the formation of a ring-opened intermediate, which subsequently cyclizes and eliminates a nitramide (B1216842) to form the final product researchgate.netresearchgate.net.

Photochemical Decomposition: this compound has been identified as a light-activated nitrating agent. Upon irradiation with light, it is capable of releasing NO₂ radicals enamine.net. This photochemical reactivity makes it a useful reagent in specific synthetic applications.

Thermal Decomposition: Studies on the thermal decomposition of related dinitroimidazoles, such as 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole, indicate that the initial decomposition pathways lead to the formation of gaseous products, primarily N₂ and NO₂ nih.gov. While specific studies on the thermal decomposition products of this compound are limited, the behavior of analogous energetic compounds suggests a complex decomposition process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1,4-dinitro-1H-imidazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of nitro-substituted imidazoles typically involves nitration reactions under controlled acidic conditions. For example, multi-step protocols using nitrating agents (e.g., HNO₃/H₂SO₄) on pre-functionalized imidazole precursors can be optimized by adjusting temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity . A comparative study of nitration efficiency in different solvents (e.g., acetic acid vs. dichloromethane) is critical. Post-synthesis purification via recrystallization or column chromatography is recommended, as nitro groups may introduce steric hindrance .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., distinguishing nitro group positions) and FT-IR to identify characteristic NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95% is typical for pharmacological studies). Crystallographic data (if available) resolve ambiguities in regiochemistry .

Q. What in vitro biological screening strategies are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., nitroreductases or cytochrome P450 isoforms) due to the compound’s nitro functionality. Use cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity. Dose-response curves and time-dependent studies are essential for mechanistic insights .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic properties (e.g., HOMO-LUMO gaps) and nitro group reduction potentials. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) assess hydrolytic stability. Docking studies with target enzymes (e.g., nitroreductase) predict binding modes and guide mutagenesis experiments .

Q. What strategies resolve contradictions in reported biological activity data for nitroimidazole derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays). Investigate batch-to-batch variability via LC-MS purity checks. Consider microenvironmental factors (e.g., hypoxia vs. normoxia) in cellular assays, as nitro compounds often exhibit context-dependent activity . Meta-analyses of published data using tools like RevMan can identify trends obscured by experimental noise.

Q. How do substituent effects on the imidazole ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models to correlate substituent electronic parameters (Hammett σ constants) with logP and metabolic stability. In vitro ADMET studies (e.g., microsomal stability assays) quantify phase I/II metabolism. Compare with analogs (e.g., 4-fluoro-1H-imidazole) to isolate nitro group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.